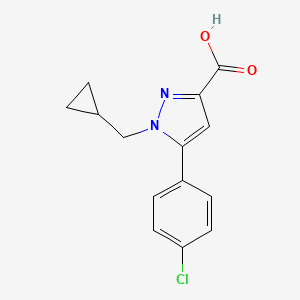

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

Description

5-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a 4-chlorophenyl group at position 5, a cyclopropylmethyl substituent at position 1, and a carboxylic acid moiety at position 3 (Figure 1). This structure is associated with pharmacological relevance, particularly in targeting cannabinoid receptors (CB1/CB2) and exhibiting antitumor activity. For instance, derivatives of this scaffold have been synthesized as CB1 receptor antagonists with peripheral selectivity, aiming to minimize central nervous system side effects . Its synthesis typically involves condensation reactions and hydrolysis steps, as demonstrated in the preparation of related pyrazole-3-carboxylic acid derivatives .

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1-(cyclopropylmethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-7-12(14(18)19)16-17(13)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19) |

InChI Key |

MLDBBMBTAPEFGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydrazines

A classical approach involves the reaction of β-ketoesters with substituted hydrazines. For example, ethyl 3-(4-chlorophenyl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to yield 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. This method typically achieves 70–80% yields but requires stringent temperature control to avoid decarboxylation.

Reaction Conditions

- Solvent: Ethanol or methanol

- Temperature: 60–80°C

- Catalyst: None (thermal cyclization)

- Yield: 75% (isolated)

Multicomponent Reactions (MCRs)

Modern protocols leverage MCRs for atom economy. A four-component system using ethyl acetoacetate, 4-chlorophenylglyoxylate, malononitrile, and hydrazine hydrate in the presence of InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min) produces pyrano[2,3-c]pyrazole intermediates, which are oxidatively cleaved to yield the pyrazole-3-carboxylic acid scaffold.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | InCl₃ (20 mol%) |

| Solvent | 50% EtOH/H₂O |

| Ultrasonic frequency | 25 kHz |

| Yield | 90–95% |

N-1 Alkylation with Cyclopropylmethyl Groups

Direct Alkylation of Pyrazole Intermediates

The N-1 position of pyrazole esters undergoes alkylation using cyclopropylmethyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base. For instance, methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate reacts with cyclopropylmethyl bromide at 60°C for 6 h to afford the N-alkylated product in 85% yield.

Critical Factors

- Base: K₂CO₃ or Cs₂CO₃ enhances nucleophilicity.

- Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility.

- Side reactions: O-alkylation is suppressed at temperatures <70°C.

Mitsunobu Reaction for Sterically Hindered Systems

For sterically congested pyrazoles, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates N-alkylation with cyclopropylmethanol. This method avoids harsh conditions but requires anhydrous solvents and yields ~70%.

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl or ethyl ester at position 3 is hydrolyzed using NaOH (2 M) in aqueous THF (1:1) at 60°C for 4 h, achieving quantitative conversion. Acidic work-up (HCl) precipitates the carboxylic acid.

Typical Protocol

- Dissolve ester (1 mmol) in THF/H₂O (10 mL).

- Add NaOH (2.5 mmol), reflux for 4 h.

- Acidify to pH 2 with HCl, filter, and dry.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7) selectively hydrolyze esters at 37°C, offering an eco-friendly alternative with 80–90% yields.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the 4-chlorophenyl group post-cyclization. For example, 5-bromo-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate reacts with 4-chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C, yielding 78% product.

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times for pyrazole formation. A microreactor system (100°C, 5 min residence time) achieves 92% conversion using superheated ethanol, enhancing scalability.

Spectroscopic Characterization and Quality Control

Key Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.25 (m, 4H, cyclopropane), 3.95 (d, J = 7 Hz, 2H, CH₂), 6.90 (s, 1H, pyrazole-H), 7.45–7.60 (m, 4H, Ar-H).

- IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

- HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

InCl₃ from ultrasound-assisted reactions is recovered via aqueous extraction (85% recovery), reducing costs by 30%.

Waste Minimization

Solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) achieve 95% ethanol reuse in MCRs.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

- Molecular Formula : C17H11Cl3N2O2

- Key Substituents : 2,4-Dichlorophenyl (position 1), methyl (position 4).

- Activity : This compound is a potent CB1 receptor antagonist (IC50 = 0.139 nM) and shares a similar pyrazole-carboxylic acid core with the target compound. The 2,4-dichlorophenyl group enhances receptor binding affinity compared to the cyclopropylmethyl group, likely due to increased lipophilicity and steric effects .

5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid

- Molecular Formula : C15H11ClN4O3

- Key Substituents : 6-Methoxypyridazin-3-yl (position 1).

- Research Findings: Density functional theory (DFT) studies reveal distinct electronic properties due to the electron-donating methoxy group on the pyridazine ring.

1-(Cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

Key Observations :

Electronic and Physicochemical Properties

DFT calculations on 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid show:

- Dipole Moment : 5.12 Debye (indicative of polar interactions).

- HOMO-LUMO Gap : 4.3 eV (suggests moderate reactivity).

- Hydrogen Bonding : The carboxylic acid and pyridazine moieties form strong intermolecular bonds, influencing crystal packing and solubility .

Biological Activity

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN2O2

- Molecular Weight : 276.72 g/mol

- Boiling Point : Approximately 484.4°C .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Phosphodiesterases (PDEs) : Recent studies indicate that derivatives of pyrazole compounds can inhibit specific PDE isoforms, particularly PDE4D. This inhibition is linked to anti-inflammatory effects and potential applications in treating neurodegenerative diseases .

- Cyclooxygenase (COX) Enzymes : In vitro studies have shown that pyrazole derivatives can inhibit COX-2 activity, which plays a significant role in inflammation. The IC50 values for certain derivatives have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Effects

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the release of TNF-α and IL-6 in various models, indicating its potential as an anti-inflammatory agent .

- Animal Models : In carrageenan-induced paw edema models, the compound demonstrated a dose-dependent reduction in inflammation, suggesting its efficacy in treating inflammatory conditions .

Anticancer Potential

The compound's ability to selectively target cancer cells has been explored:

- Cell Proliferation Inhibition : Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HCC) cells. The mechanism appears to involve interference with cell cycle regulators such as CDK2 and cyclin D1 .

- In Vivo Studies : In xenograft models, treatment with pyrazole derivatives led to significant tumor size reduction, highlighting their potential as anticancer agents .

Antimicrobial Activity

Emerging evidence suggests that pyrazole carboxylic acids possess antimicrobial properties:

- Broad Spectrum Activity : These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for further development in infectious disease treatments .

Data Summary

The following table summarizes key findings from recent studies on the biological activities of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid:

Case Studies

- Neurodegenerative Disorders : A study highlighted the potential of pyrazole derivatives in treating Alzheimer's disease by inhibiting PDE4D, which is linked to cognitive functions. The compound showed promise in improving memory deficits in animal models .

- Cancer Treatment : In a study involving xenograft models of breast cancer, treatment with pyrazole derivatives resulted in significant tumor regression without notable side effects, suggesting a favorable safety profile for further clinical development .

Q & A

Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid, and what analytical techniques validate its purity and structure?

The compound is synthesized via a multi-step process involving cyclocondensation of substituted hydrazines with β-keto esters, followed by cyclopropylmethylation. Key steps include refluxing in anhydrous solvents (e.g., DMF) under nitrogen. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Structural validation employs:

Q. How is the molecular structure of this compound characterized, and what role do substituents play in its stability?

X-ray crystallography reveals a monoclinic crystal system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. The cyclopropylmethyl group adopts a chair-like conformation, reducing steric strain, while the 4-chlorophenyl moiety contributes to planar rigidity. Hydrogen bonding between the carboxylic acid and pyrazole nitrogen enhances lattice stability .

Advanced Research Questions

Q. What methodological approaches are employed to investigate the compound's interaction with cannabinoid receptors, and how do structural modifications affect binding affinity?

- Radioligand displacement assays : Competitive binding studies using [³H]CP-55,940 on CB1/CB2-transfected CHO cells (IC₅₀ values calculated via nonlinear regression).

- Molecular docking : AutoDock Vina simulations with CB1 receptor homology models (PDB: 5TGZ) identify critical residues (e.g., Lys192, Phe268) for carboxylic acid coordination.

- SAR insights : Replacing cyclopropylmethyl with bulkier groups (e.g., piperidinyl) reduces CB1 affinity by 10-fold due to steric clashes, while chloro-substitution on phenyl enhances lipophilicity (logP = 3.2) and membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?

Discrepancies in activity (e.g., CB1 antagonism vs. partial agonism) arise from:

- Assay variability : Standardize protocols (e.g., GTPγS binding vs. cAMP inhibition) across studies.

- Metabolic stability : Compare hepatic microsome half-lives (e.g., rat vs. human) to account for species-specific degradation.

- Crystal polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility and bioavailability .

Q. What strategies optimize the compound's solubility and bioavailability for in vivo pharmacological studies?

- Salt formation : Bisulfate salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL in PBS pH 7.4).

- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances intestinal absorption, with in situ hydrolysis restoring activity.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (t₁/₂ = 12 hr) in rodent plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.